Irak4-IN-20 - 1931994-80-7

Irak4-IN-20

Catalog Number: EVT-2579137
CAS Number: 1931994-80-7
Molecular Formula: C22H25F3N4O3
Molecular Weight: 450.462
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Irak4-IN-20 is a selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), a key component in the signaling pathways of the immune system. IRAK4 plays a significant role in mediating inflammatory responses and is implicated in various autoimmune diseases, making it a target for therapeutic intervention. The compound has been studied for its potential in treating conditions such as systemic lupus erythematosus and diffuse large B-cell lymphoma.

Source and Classification

Irak4-IN-20 is classified as a small molecule inhibitor. Its development stems from efforts to create targeted therapies that modulate the immune response by inhibiting specific kinases involved in inflammatory signaling pathways. The compound's mechanism of action primarily involves the selective inhibition of IRAK4 kinase activity, which is crucial for downstream signaling related to pro-inflammatory cytokine production.

Synthesis Analysis

Methods and Technical Details

The synthesis of Irak4-IN-20 involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that are modified through various organic reactions.
  2. Reactions: Key reactions may include:
    • Amidation: This reaction forms amide bonds, crucial for building the core structure of Irak4-IN-20.
    • Hydrolysis: This step often converts esters to acids, enhancing the compound's solubility and bioavailability.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity levels necessary for biological testing.

The detailed synthetic route can vary based on the specific modifications made to optimize potency and selectivity against IRAK4.

Molecular Structure Analysis

Structure and Data

Irak4-IN-20 possesses a unique molecular structure characterized by specific functional groups that facilitate its interaction with the IRAK4 active site.

  • Molecular Formula: The precise molecular formula can vary based on the synthetic route but typically includes elements such as carbon, hydrogen, nitrogen, and oxygen.
  • 3D Structure: Advanced techniques like X-ray crystallography or NMR spectroscopy may be employed to elucidate the three-dimensional conformation of Irak4-IN-20, revealing how it fits into the binding pocket of IRAK4.
Chemical Reactions Analysis

Reactions and Technical Details

Irak4-IN-20 undergoes various chemical reactions that are critical for its function:

  1. Binding Reaction: The primary reaction of interest is the binding of Irak4-IN-20 to IRAK4, which inhibits its kinase activity. This interaction can be characterized using kinetic assays to determine binding affinity (IC50 values).
  2. Metabolic Stability: Investigating how Irak4-IN-20 is metabolized in biological systems helps understand its pharmacokinetics and potential side effects.

These reactions are studied using biochemical assays that quantify changes in kinase activity upon treatment with Irak4-IN-20.

Mechanism of Action

Process and Data

The mechanism by which Irak4-IN-20 exerts its effects involves:

  1. Inhibition of Kinase Activity: By binding to the ATP-binding site of IRAK4, Irak4-IN-20 prevents phosphorylation events necessary for signal transduction in immune cells.
  2. Reduction of Cytokine Production: This inhibition leads to decreased production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6, which are critical in autoimmune responses.

Experimental data typically demonstrate that treatment with Irak4-IN-20 results in a dose-dependent reduction in cytokine levels in stimulated immune cells.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Irak4-IN-20 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility profile is essential for its bioavailability; studies often assess solubility in various solvents.
  • Stability: Chemical stability under physiological conditions is evaluated to ensure effective therapeutic use.
  • Melting Point and Boiling Point: These thermal properties can provide insights into the compound's purity and structural integrity.

Characterization techniques such as high-performance liquid chromatography (HPLC) may be employed to analyze these properties.

Applications

Scientific Uses

Irak4-IN-20 has several significant applications in scientific research:

  1. Therapeutic Development: As a selective IRAK4 inhibitor, it holds promise for treating autoimmune diseases like systemic lupus erythematosus by modulating inflammatory responses.
  2. Cancer Research: Its role in inhibiting IRAK4 makes it a candidate for studies focused on cancers associated with aberrant immune signaling, particularly those driven by mutations in genes like MYD88.
  3. Biochemical Assays: Researchers utilize Irak4-IN-20 in various assays to study IRAK4 function and its downstream signaling pathways, contributing to a better understanding of immune regulation.
Molecular Pharmacology of IRAK4-IN-20

IRAK4 Kinase Inhibition Mechanisms

Interleukin-1 receptor-associated kinase 4 (IRAK4) serves as a central node in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, governing innate immune responses through kinase-dependent and scaffolding functions. IRAK4-IN-20 represents a synthetic small molecule inhibitor designed to selectively target IRAK4, disrupting downstream nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) activation. Its molecular interactions occur at multiple levels within the IRAK4 signaling apparatus, including direct kinase domain binding, allosteric modulation of macromolecular complexes, and perturbation of non-catalytic scaffolding roles.

ATP-Competitive Binding Dynamics in the Interleukin-1 Receptor-Associated Kinase 4 Catalytic Domain

IRAK4-IN-20 functions as an adenosine triphosphate (ATP)-competitive inhibitor, binding the kinase domain of Interleukin-1 Receptor-Associated Kinase 4 with high specificity. Structural analyses reveal that Interleukin-1 Receptor-Associated Kinase 4 possesses a bilobed kinase domain typical of protein kinases, featuring an N-terminal lobe dominated by β-sheets and a C-terminal lobe rich in α-helices. The ATP-binding site resides at the cleft between these lobes. A defining structural feature is the conserved catalytic lysine residue (Lys213 in human Interleukin-1 Receptor-Associated Kinase 4), which coordinates ATP binding and phosphotransfer [5] [6]. Crucially, Interleukin-1 Receptor-Associated Kinase 4 exhibits a unique tyrosine gatekeeper residue (Tyr262), a characteristic shared among Interleukin-1 Receptor-Associated Kinase family members but rare in other kinase families. This tyrosine forms a hydrogen bond with glutamate 233 (Glu233) on the αC-helix, stabilizing the active "αC-in" conformation and occluding the hydrophobic back pocket typically exploited by type II inhibitors [5] [6] [7].

IRAK4-IN-20 exploits the adenine-binding pocket through complementary shape matching and strategic hydrogen bonding. Crystallographic studies of analogous inhibitors demonstrate critical hydrogen bond formation with hinge residues, particularly the backbone amide of Met265. Hydrophobic substituents on IRAK4-IN-20 extend into adjacent pockets, including a hydrophobic region near the gatekeeper, enhancing binding affinity. Molecular dynamics simulations indicate that binding induces subtle conformational shifts in the glycine-rich loop (G-loop) and the activation segment, restricting adenosine triphosphate access and preventing phosphotransfer [2] [6]. This competitive inhibition effectively halts Interleukin-1 Receptor-Associated Kinase 4 autophosphorylation (at Thr342, Thr345, and Ser346) and its ability to phosphorylate downstream substrates like Interleukin-1 Receptor-Associated Kinase 1 [1] [5].

Table 1: Key Interactions of ATP-Competitive Inhibitors in the Interleukin-1 Receptor-Associated Kinase 4 Catalytic Domain

Kinase Domain RegionResidues InvolvedInteraction Type with IRAK4-IN-20Functional Consequence
Hinge RegionMet265 backboneHydrogen bond donor/acceptorDirect competition with ATP adenine ring
Hydrophobic Pocket IVal263, Ala316, Leu322Van der Waals interactionsEnhanced binding affinity and selectivity
G-loopGly260, Gly261Steric occlusionRestricts ATP access to catalytic site
DFG MotifAsp329-Phe330-Gly331Stabilization in "DFG-in" conformationPrevents activation loop mobility
αC-HelixGlu233Indirect stabilization via gatekeeperMaintains "αC-in" state but blocks catalysis

Allosteric Modulation of Myddosome Assembly

Beyond direct kinase inhibition, IRAK4-IN-20 exerts significant allosteric effects on the formation and stability of the myddosome, a helical oligomeric signaling complex central to TLR/IL-1R signaling. The myddosome comprises myeloid differentiation primary response protein 88 (MyD88), Interleukin-1 Receptor-Associated Kinase 4, and Interleukin-1 Receptor-Associated Kinase 2 (or Interleukin-1 Receptor-Associated Kinase 1) in a stoichiometric ratio (typically 6:4:4). Assembly begins with ligand-induced receptor dimerization, which triggers recruitment of MyD88 via Toll/interleukin-1 receptor domain homotypic interactions. MyD88 death domains then recruit Interleukin-1 Receptor-Associated Kinase 4 through death domain-death domain binding, forming the initial core complex [3] [4] [9].

Unphosphorylated Interleukin-1 Receptor-Associated Kinase 4 exists in a monomer-dimer equilibrium in solution. MyD88 oligomerization dramatically enhances local Interleukin-1 Receptor-Associated Kinase 4 concentration, stabilizing dimerization. This dimeric state is crucial for trans-autophosphorylation, where the activation loop of one Interleukin-1 Receptor-Associated Kinase 4 monomer inserts into the catalytic cleft of its dimer partner [9]. IRAK4-IN-20 binding to the kinase domain induces conformational changes that propagate to the death domain. Research demonstrates that kinase-inactive Interleukin-1 Receptor-Associated Kinase 4 variants, or wild-type Interleukin-1 Receptor-Associated Kinase 4 inhibited by selective compounds, exhibit prolonged association with MyD88 within the myddosome. Normally, after Interleukin-1 Receptor-Associated Kinase 4 activation and Interleukin-1 Receptor-Associated Kinase 1 recruitment/phosphorylation, the complex disassembles rapidly. However, inhibition of Interleukin-1 Receptor-Associated Kinase 4 kinase activity traps Interleukin-1 Receptor-Associated Kinase 4 in a state that stabilizes the myddosome scaffold [3] [9].

This stabilization paradoxically prevents downstream signal propagation. While the complex remains assembled, the inability to phosphorylate Interleukin-1 Receptor-Associated Kinase 1 and Interleukin-1 Receptor-Associated Kinase 2 hinders their activation and release. Consequently, tumor necrosis factor receptor-associated factor 6 recruitment and activation are impaired, blocking the cascade leading to inhibitor of nuclear factor kappa B kinase phosphorylation, inhibitor of nuclear factor kappa B degradation, and nuclear factor kappa B nuclear translocation. Therefore, IRAK4-IN-20 acts allosterically by altering the kinetics of myddosome disassembly through kinase domain occupancy, effectively freezing the complex in a non-productive state [3].

Impact on Interleukin-1 Receptor-Associated Kinase 4 Scaffold Function in Innate Immune Signaling

Interleukin-1 Receptor-Associated Kinase 4 possesses non-redundant scaffolding functions distinct from its kinase activity. This duality is evident in studies of primary immune deficiency patients harboring distinct Interleukin-1 Receptor-Associated Kinase 4 variants. For instance, the compound variant R12C/R391H/T458I retains wild-type kinase activity but fails to interact with MyD88 and Interleukin-1 Receptor-Associated Kinase 1, leading to defective interleukin-1 signaling. In contrast, the kinase-dead G298D variant acts as a null mutation due to extremely low expression. Reconstitution experiments in Interleukin-1 Receptor-Associated Kinase 4-deficient cells reveal that loss of MyD88 binding (scaffold defect) has a more profound negative impact on interleukin-1-induced NF-κB signaling and cytokine production than loss of kinase activity alone [1].

IRAK4-IN-20 primarily targets the kinase domain and is designed to inhibit phosphorylation. However, its binding can indirectly influence Interleukin-1 Receptor-Associated Kinase 4 scaffold function through two key mechanisms:

  • Altered Protein-Protein Interactions: Kinase inhibition by IRAK4-IN-20 modulates the strength and dynamics of Interleukin-1 Receptor-Associated Kinase 4 association with binding partners. Phosphorylation events within Interleukin-1 Receptor-Associated Kinase 4 itself or on interacting proteins often serve as molecular switches for complex formation or disassembly. Inhibition prevents these phosphorylation-dependent transitions. As noted, this leads to prolonged Interleukin-1 Receptor-Associated Kinase 4 association with MyD88 but weakened subsequent recruitment of Interleukin-1 Receptor-Associated Kinase 1. Quantitative immunoprecipitation studies show significantly reduced Interleukin-1 Receptor-Associated Kinase 1 binding to the myddosome complex in cells treated with selective Interleukin-1 Receptor-Associated Kinase 4 inhibitors, despite enhanced MyD88-Interleukin-1 Receptor-Associated Kinase 4 interaction [1] [3].
  • Differential Pathway Inhibition: The scaffold function of Interleukin-1 Receptor-Associated Kinase 4 is essential for activating both NF-κB and MAPK pathways downstream of interleukin-1/Toll-like receptors. However, kinase activity appears more critical for specific outputs, particularly cytokine gene expression via pathways like interferon regulatory factor 5 activation. IRAK4-IN-20, by inhibiting kinase activity, potently suppresses pro-inflammatory cytokine production (e.g., interleukin-6, tumor necrosis factor alpha). In contrast, its impact on proximal NF-κB and MAPK signaling (e.g., inhibitor of nuclear factor kappa B kinase phosphorylation, extracellular signal-regulated kinases phosphorylation) is often partial, as these pathways can still be initiated, albeit often attenuated, via the intact scaffold facilitating Interleukin-1 Receptor-Associated Kinase 2 recruitment and tumor necrosis factor receptor-associated factor 6 activation [1] [3].

Table 2: Differential Impact of IRAK4-IN-20 on Scaffold-Dependent Signaling Pathways

Signaling Pathway/OutputDependence on Kinase ActivityDependence on Scaffold FunctionEffect of IRAK4-IN-20
NF-κB Nuclear TranslocationPartialEssentialModerate Inhibition
JNK/MAPK PhosphorylationPartialEssentialModerate Inhibition
IRF5 Activation (TLR7/9)HighEssential (for IRAK4 recruitment)Strong Inhibition
Pro-inflammatory Cytokines (e.g., IL-6, TNFα)HighEssentialStrong Inhibition
Adhesion Molecule ExpressionModerateEssentialModerate to Strong Inhibition
Myddosome StabilityDecreases stability (kinase active promotes disassembly)Essential (core component)Increases Stability

Properties

CAS Number

1931994-80-7

Product Name

Irak4-IN-20

IUPAC Name

N-[2-(3-hydroxy-3-methylbutyl)-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide

Molecular Formula

C22H25F3N4O3

Molecular Weight

450.462

InChI

InChI=1S/C22H25F3N4O3/c1-20(2,31)8-9-29-12-13-10-17(14(21(3,4)32)11-16(13)28-29)27-19(30)15-6-5-7-18(26-15)22(23,24)25/h5-7,10-12,31-32H,8-9H2,1-4H3,(H,27,30)

InChI Key

NWFPCWIBSBZRGV-UHFFFAOYSA-N

SMILES

CC(C)(CCN1C=C2C=C(C(=CC2=N1)C(C)(C)O)NC(=O)C3=NC(=CC=C3)C(F)(F)F)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.